![molecular formula C17H25N5OS B2984457 N-((1S,3s)-adamantan-1-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide CAS No. 2319635-44-2](/img/structure/B2984457.png)
N-((1S,3s)-adamantan-1-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1S,3s)-adamantan-1-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide, also known as ADP1, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. ADP1 is a piperazine derivative that has been synthesized using a multi-step process.
Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis for Biological Activities
- Research by Başoğlu et al. (2013) involved microwave-assisted synthesis of molecules containing adamantan-1-yl and thiadiazol-3-ylpiperazine moieties. These compounds exhibited antimicrobial, antilipase, and antiurease activities, suggesting potential in treating infections and metabolic disorders Microwave-assisted synthesis of some hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and investigation of their biological activities.
Reactivity and Adsorption Behavior
- A study by Al-Ghulikah et al. (2021) focused on the reactivity properties and adsorption behavior of a triazole derivative related to adamantan-1-yl and thiadiazol-3-ylpiperazine. This research is crucial for understanding the stability and interactions of such compounds, which is essential for pharmaceutical applications Reactivity properties and adsorption behavior of a triazole derivative – DFT and MD simulation studies.
Synthesis and Antimicrobial Activities
- Kadi et al. (2010) synthesized new 1-adamantyl-1,3,4-thiadiazole derivatives and tested them for antimicrobial and anti-inflammatory activities. These derivatives displayed marked activity against gram-positive bacteria, gram-negative bacteria, and yeast-like pathogenic fungus Candida albicans, indicating potential as broad-spectrum antimicrobials Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives.
Anti-Proliferative Activities
- Research by Al-Mutairi et al. (2019) explored the synthesis of adamantane-1-yl derivatives, including their antimicrobial and anti-proliferative activities. These compounds showed potential for use in cancer treatment due to their significant anti-proliferative activity Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives.
Anti-Tuberculosis Agents
- Anusha et al. (2015) described the green synthesis of adamantyl-imidazolo-thiadiazoles, showing significant inhibitory activity towards Mycobacterium tuberculosis. This highlights the potential of these compounds in treating tuberculosis A Nano-MgO and Ionic Liquid-Catalyzed ‘Green’ Synthesis Protocol for the Development of Adamantyl-Imidazolo-Thiadiazoles as Anti-Tuberculosis Agents Targeting Sterol 14α-Demethylase (CYP51).
Antimicrobial and Hypoglycemic Activities
- Al-Abdullah et al. (2015) synthesized N-(1-adamantyl)carbothioamide derivatives and evaluated their antimicrobial and hypoglycemic activities. This research underscores the versatility of these compounds in potentially treating diabetes and infections Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives.
Noncovalent Interaction Insights
- A study by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole derivatives provided insights into their noncovalent interactions, crucial for understanding their behavior in biological systems Quantitative assessment of the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines: insights from crystallographic and QTAIM analysis.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5OS/c23-16(22-3-1-21(2-4-22)15-11-18-24-20-15)19-17-8-12-5-13(9-17)7-14(6-12)10-17/h11-14H,1-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARAUNCVMNPNLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.